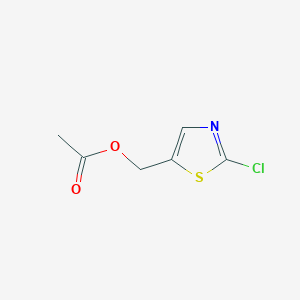

(2-Chloro-1,3-thiazol-5-yl)methyl acetate

Description

Significance of 1,3-Thiazole Heterocycles in Contemporary Chemical Research

The 1,3-thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This heterocyclic scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and its ability to engage in various biological interactions. The presence of the thiazole (B1198619) ring is a hallmark of numerous clinically approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ontosight.aiguidechem.com

The versatility of the thiazole nucleus stems from its multiple sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. google.comgoogle.com This adaptability has made thiazole derivatives attractive targets for synthetic chemists aiming to develop novel therapeutic agents and functional materials. semanticscholar.org

Overview of the (2-Chloro-1,3-thiazol-5-yl)methyl Moiety in Biologically Active Molecules

The specific structural fragment, (2-Chloro-1,3-thiazol-5-yl)methyl, is a key component in a highly significant class of agrochemicals: the neonicotinoid insecticides. This moiety forms the backbone of second-generation neonicotinoids such as Thiamethoxam and Clothianidin. researchgate.netresearchgate.net In these molecules, the 2-chloro-substituted thiazole ring is crucial for their potent insecticidal activity. It acts as a pharmacophore, binding to the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.

The discovery that replacing the 6-chloropyridinyl group of first-generation neonicotinoids with the 2-chloro-5-thiazolyl moiety could enhance activity against certain types of insects was a significant breakthrough in insecticide development. (2-Chloro-1,3-thiazol-5-yl)methyl acetate (B1210297) serves as a key intermediate in the synthesis of these vital agricultural products. It provides the essential thiazole core, with the methyl acetate group at the 5-position acting as a reactive handle that can be readily converted or substituted to build the final, complex insecticide molecule. Its precursor, 2-chloro-5-chloromethyl-1,3-thiazole, is also a widely used intermediate for the same purpose. ontosight.aiguidechem.com

Positional and Substituent Effects in Thiazole Chemistry

The chemical behavior of the thiazole ring is dictated by the positions of its heteroatoms and the nature of any substituents. The nitrogen atom at position 3 is basic and is the typical site of protonation. The electron distribution in the ring makes the C2 position the most electron-deficient and thus susceptible to nucleophilic attack. Conversely, the C5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution reactions like halogenation and sulfonation.

The substituents on (2-Chloro-1,3-thiazol-5-yl)methyl acetate significantly influence this inherent reactivity:

2-Chloro Group: The chlorine atom at the C2 position is an electron-withdrawing group. This further increases the electron deficiency at the C2 position, making the chlorine atom itself susceptible to nucleophilic substitution. This reactivity is a key step in the synthesis of many biologically active molecules where the chloro group is displaced.

5-Methyl Acetate Group: The methyl acetate group attached to the C5 position via a methylene (B1212753) bridge (-CH₂-) serves as a good leaving group in nucleophilic substitution reactions. This allows for the facile attachment of other molecular fragments at this position, a critical strategy in the synthesis of complex molecules like Thiamethoxam. The methylene group provides flexibility and acts as a linker between the reactive thiazole core and other parts of the final molecule.

This interplay of positional reactivity and substituent effects makes intermediates like this compound versatile building blocks in multi-step organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSPIMTWTUAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377383 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339018-65-4 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1,3 Thiazol 5 Yl Methyl Acetate and Analogous Thiazole Derivatives

Strategies for the Construction of the 2-Chloro-1,3-thiazole Ring System

The formation of the thiazole (B1198619) ring is the foundational step in the synthesis of the target compound. The Hantzsch thiazole synthesis and its variations are among the most widely utilized methods for constructing this heterocyclic system.

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. nih.gov It involves the cyclocondensation reaction between a compound containing an N-C-S fragment, such as thiourea (B124793), and an α-halocarbonyl compound. nih.gov For the synthesis of derivatives related to the target structure, this typically involves the reaction of thiourea with an α-chlorinated aldehyde or its acetal (B89532) equivalent.

The general mechanism proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon (or its equivalent in an acetal), followed by an intramolecular cyclization and dehydration to form a 2-aminothiazole (B372263) ring. nih.gov The use of 1,3-dichloroacetone, for instance, in a reaction with N-terminal thiourea on a solid support has been employed to generate a resin-bound 4-chloromethyl thiazolyl peptide, demonstrating the applicability of this cyclocondensation. nih.gov

The reaction conditions for Hantzsch synthesis can vary, but it is a robust method for creating a wide array of substituted thiazoles. nih.govtandfonline.com

Direct synthesis of (2-Chloro-1,3-thiazol-5-yl)methanol can be challenging. A more common and extensively documented route involves the synthesis of a precursor, 2-chloro-5-chloromethyl-1,3-thiazole, which can then be converted to the desired methanol (B129727) intermediate. google.comresearchgate.net

Several patented methods describe the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole. One prominent approach involves the reaction of allyl isothiocyanate with a chlorinating agent like sulfuryl chloride or chlorine. google.com This process results in the formation of the chlorinated thiazole ring system. Another method starts from 3-chloro-1-isothiocyanato-1-propene, which is reacted with a chlorinating agent to yield the same product. epo.orggoogleapis.com

The reaction conditions for these chlorination-cyclization reactions are critical and are often carried out in inert solvents such as halogenated hydrocarbons at temperatures ranging from -40°C to the boiling point of the solvent. google.comgoogle.com

Once 2-chloro-5-chloromethyl-1,3-thiazole is obtained, the chloromethyl group can be converted to a hydroxymethyl (methanol) group through nucleophilic substitution, typically via hydrolysis, although specific conditions for this transformation are not detailed in the provided sources. This yields the crucial intermediate, (2-Chloro-1,3-thiazol-5-yl)methanol, ready for esterification.

Approaches for the Esterification of the Methyl Group with Acetate (B1210297) and Other Carboxylic Acids

With the (2-Chloro-1,3-thiazol-5-yl)methanol intermediate in hand, the final step is the esterification of the primary alcohol to form the target compound, (2-Chloro-1,3-thiazol-5-yl)methyl acetate. This transformation is a standard organic reaction and can be accomplished using several well-established methods.

Common esterification procedures include:

Reaction with Acyl Halides: Using acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Reaction with Acid Anhydrides: Using acetic anhydride (B1165640), often with a catalytic amount of acid (like sulfuric acid) or a base (like pyridine).

These methods are broadly applicable for the esterification of primary alcohols and are suitable for the synthesis of the final target acetate ester as well as other esters by selecting the appropriate acyl halide or anhydride.

Advanced Synthetic Techniques in Thiazole Chemistry

To improve the efficiency, yield, and environmental footprint of thiazole synthesis, researchers have explored advanced techniques that move beyond traditional methods.

The use of water as a solvent in organic synthesis is a key principle of green chemistry. Several methods have been developed for the synthesis of thiazole derivatives in aqueous media. For example, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates have been synthesized by the α-halogenation of β-keto esters followed by cyclization with thiourea in water at 50°C. organic-chemistry.org Another approach involves the reaction of dithiocarbamates and α-halocarbonyl compounds by refluxing in water to produce 2-(alkylsulfanyl)thiazoles in high yields. bepls.com These methods offer advantages by avoiding volatile and often toxic organic solvents.

| Reactants | Product Type | Solvent | Key Features |

| β-Keto esters, N-bromosuccinimide, Thiourea | 2-Aminothiazole-5-carboxylates | Water | Use of β-cyclodextrin, 50°C organic-chemistry.org |

| Dithiocarbamates, α-Halocarbonyls | 2-(Alkylsulfanyl)thiazoles | Water | Catalyst-free, reflux conditions bepls.com |

| Arylglyoxals, 1,3-Dicarbonyls, Thioamides | Trisubstituted thiazoles | Water | Catalyst-free, microwave conditions bepls.com |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, increase yields, and improve product purity. researchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives. researchgate.net

The Hantzsch reaction, for instance, can be significantly expedited using microwave irradiation. The condensation of ketones with thiourea in the presence of an iodine mediator can be completed in minutes under microwave heating, compared to hours required for conventional heating, with enhanced yields. researchgate.net Multi-component reactions to form complex thiazoles are also well-suited for microwave assistance, often leading to higher efficiency and regioselectivity. nih.govnih.gov The synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved with high yields and short reaction times via a one-pot, three-component reaction under microwave irradiation. nih.gov This technology represents a significant advancement in the efficient construction of the thiazole scaffold. researchgate.netrsc.org

| Reaction Type | Reactants | Conditions | Advantages |

| Hantzsch Reaction | Acetophenone, Iodine, Thiourea | Microwave irradiation (5 min), then heating in water (7 min) | Reduced reaction time (12h to minutes), enhanced yield (45-65% to 70-92%) researchgate.net |

| Multi-component Reaction | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Microwave irradiation (500W, 150°C), 4-8 min | High/efficient yields, short reaction time nih.gov |

| Domino Reaction | Propargyl bromides, Thiourea derivatives | Microwave irradiation (130°C), 10 min | Access to 2-aminothiazoles nih.gov |

Chemoenzymatic and One-Pot Multicomponent Reactions for Thiazole Derivatives

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient methodologies. Chemoenzymatic and one-pot multicomponent reactions (MCRs) are at the forefront of this movement, offering significant advantages in terms of reduced reaction times, minimized waste, and enhanced molecular complexity in a single operation. nih.govnih.goviau.ir

Chemoenzymatic Synthesis:

The integration of enzymatic catalysis into synthetic routes for heterocyclic compounds is a rapidly growing field. chemrxiv.orgresearchgate.net Enzymes, with their high selectivity and ability to function under mild conditions, provide a green alternative to traditional chemical catalysts. researchgate.net A notable example is the use of trypsin from porcine pancreas (PPT) to catalyze the one-pot, multicomponent synthesis of various thiazole derivatives. nih.govresearchgate.net In a model reaction, secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates are combined in the presence of PPT to afford functionalized thiazoles in high yields, reaching up to 94%. researchgate.netmdpi.com The enzyme is believed to play a crucial role in activating the carbonyl group of an intermediate, facilitating the cyclization to form the thiazole ring. mdpi.com The optimal conditions for this reaction were identified as 20 mg of PPT at 45°C for 7 hours in ethanol. researchgate.net Control experiments conducted without the enzyme or with denatured PPT showed only trace amounts of product, confirming the catalytic role of the enzyme. mdpi.com

Another chemoenzymatic approach involves the use of α-amylase from Aspergillus oryzae. This enzyme has been successfully employed to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) in ethanol, leading to the formation of 2,4,5-trisubstituted thiazole derivatives. medmedchem.com

Below is a table summarizing the results of a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using Trypsin from Porcine Pancreas (PPT) as a catalyst.

| Entry | Amine | Acetylenedicarboxylate | Product | Yield (%) |

| 1 | Morpholine | Dimethyl acetylenedicarboxylate | Dimethyl 2-(morpholine-4-carbothioylamino)-5-(morpholin-4-yl)-1,3-thiazole-4,5-dicarboxylate | 92 |

| 2 | Piperidine | Dimethyl acetylenedicarboxylate | Dimethyl 2-(piperidine-1-carbothioylamino)-5-(piperidin-1-yl)-1,3-thiazole-4,5-dicarboxylate | 94 |

| 3 | Pyrrolidine | Dimethyl acetylenedicarboxylate | Dimethyl 2-(pyrrolidine-1-carbothioylamino)-5-(pyrrolidin-1-yl)-1,3-thiazole-4,5-dicarboxylate | 89 |

| 4 | Diethylamine | Dimethyl acetylenedicarboxylate | Dimethyl 2-(diethylcarbothioylamino)-5-(diethylamino)-1,3-thiazole-4,5-dicarboxylate | 85 |

| 5 | Morpholine | Diethyl acetylenedicarboxylate | Diethyl 2-(morpholine-4-carbothioylamino)-5-(morpholin-4-yl)-1,3-thiazole-4,5-dicarboxylate | 90 |

One-Pot Multicomponent Reactions (MCRs):

MCRs are powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. nih.gov A variety of one-pot methodologies have been developed for the synthesis of thiazole derivatives. For instance, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water as a solvent provides an efficient route to 1,3-thiazole derivatives. iau.ir Another versatile MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net This one-step reaction is a viable alternative to traditional methods and is applicable to combinatorial chemistry for the generation of compound libraries. researchgate.net

Furthermore, novel pyrazole-linked thiazoles have been synthesized via a one-pot, three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. acs.org This metal- and additive-free method is noted for its high atom economy and the use of a recyclable solvent. acs.org Similarly, pyrazolothiazole-substituted pyridines have been synthesized through a facile multicomponent condensation reaction. mdpi.com

The table below presents examples of thiazole derivatives synthesized via a one-pot three-component reaction.

| Entry | Hydrazonoyl Chloride | Product | Yield (%) | Melting Point (°C) |

| 1 | N-phenyl-2-oxopropanehydrazonoyl chloride | 4a | 85 | 238-240 |

| 2 | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | 4b | 82 | 210-212 |

| 3 | 2-Oxo-N',2-diphenylacetohydrazonoyl chloride | 4c | 88 | 243-245 |

| 4 | N-(4-Chlorophenyl)-2-oxopropanehydrazonoyl chloride | 4d | 86 | 251-253 |

| 5 | N-(4-Methylphenyl)-2-oxopropanehydrazonoyl chloride | 4e | 89 | 228-230 |

Synthesis of Substituted Thiazole Derivatives and Analogues

The synthesis of substituted thiazoles is a broad and well-documented area of research, with numerous methods available for the introduction of various functional groups onto the thiazole ring. bohrium.combenthamdirect.comeurekaselect.comnih.gov

A key precursor for the synthesis of this compound is 2-chloro-5-chloromethyl-1,3-thiazole. Several patents describe the synthesis of this intermediate. epo.orggoogle.comgoogle.comgoogle.com One common method involves the chlorination of 3-chloro-1-isothiocyanato-1-propene. epo.org Another approach starts from 1,3-dichloropropene, which is reacted with sodium thiocyanate (B1210189) to form 3-chloro-2-propenylthiocyanate. This intermediate then undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate, which upon chlorination, gives 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org

The conversion of 2-chloro-5-chloromethylthiazole to (2-Chloro-1,3-thiazol-5-yl)methanol can be achieved by displacing the aliphatic chlorine atom with a hydroxide (B78521) or formate (B1220265) anion, followed by hydrolysis if necessary. semanticscholar.org The final step, the formation of this compound, would involve a standard acetylation reaction of the corresponding alcohol with an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base.

The renowned Hantzsch thiazole synthesis remains a widely utilized method for preparing thiazole derivatives. eurekaselect.comnih.gov This typically involves the condensation of an α-haloketone with a thioamide. eurekaselect.com Recent advancements have focused on making this process more environmentally friendly, for example, by using microwave irradiation or green solvents like water. medmedchem.com

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the thiazole ring. rsc.org Regioselective C-H alkenylation, for instance, allows for the sequential construction of multifunctionalized thiazole derivatives with orthogonal substitution patterns at the C-2, C-4, and C-5 positions. rsc.org

The following table details the synthesis of various substituted thiazole derivatives.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) |

| 2-(2-benzylidenehydrazinyl)-4-methylthiazole | thiosemicarbazide | Hydrazonoyl chlorides, TEA, dioxane | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) thiazole derivatives | 71-89 |

| Aryl glyoxal | Aryl thioamide | Pyrazolones, HFIP, room temp. | Pyrazole-linked thiazoles | Good to Excellent |

| 3-chloropentane-2,4-dione | pyrazolecarbothiamide | Ethanol, reflux | 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole | 75 |

| 2-aminothiophenol | chloroacetaldehyde | Cyclization, dehydration | 2-Chlorothiazole (B1198822) | Not specified |

Chemical Reactivity and Transformations of the 2 Chloro 1,3 Thiazol 5 Yl Methyl Scaffold

Nucleophilic Substitution Reactions Involving the Chlorine Atom on the Thiazole (B1198619) Ring

The chlorine atom at the C2 position of the thiazole ring is highly susceptible to nucleophilic substitution. This reactivity is attributed to the electron-deficient character of the C2 carbon, which makes it an excellent electrophilic center. pharmaguideline.comcymitquimica.com The substitution of this chlorine atom is a cornerstone reaction for the elaboration of the (2-chloro-1,3-thiazol-5-yl)methyl scaffold into more complex derivatives.

A variety of nucleophiles can be employed to displace the C2-chloro substituent. These reactions typically proceed under mild to moderate conditions and provide a direct route to 2-substituted thiazole derivatives. For instance, reactions with mercaptans (thiols) in the presence of a base readily yield 2-thioether-substituted thiazoles. researchgate.net Similarly, amines, alcohols, and other nucleophilic agents can be used to introduce diverse functionalities at this position. The reactivity of halogens on the thiazole ring is generally highest at the C2 position compared to the C4 or C5 positions, allowing for selective transformations. sciepub.com

Research has demonstrated that the reaction of 2-chlorothiazole (B1198822) derivatives with various nucleophiles leads to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, highlighting the synthetic utility of this transformation. nih.govnih.gov

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiols (Mercaptans) | R-SH, Base (e.g., Triethylamine) | 2-Thioether-thiazole | researchgate.net |

| Amines | R-NH2, Solvent (e.g., Methyl cellosolve) | 2-Amino-thiazole | nih.gov |

| Phenols | Ar-OH, K2CO3, Acetone | 2-Aryloxy-thiazole | ijpsr.com |

| Methoxide | Sodium methoxide | 2-Methoxy-thiazole | sciepub.com |

Oxidative Transformations of the Thiazole Ring and Sulfur Atom

The thiazole ring, containing both nitrogen and sulfur heteroatoms, can undergo oxidative transformations at either of these sites. The specific outcome of the oxidation depends on the nature of the oxidizing agent and the reaction conditions employed. wikipedia.orgbeilstein-journals.org These transformations can significantly alter the electronic and steric properties of the scaffold, providing access to derivatives with unique chemical and biological profiles.

Oxidation can occur at the ring nitrogen to yield the aromatic thiazole N-oxide. wikipedia.org More commonly, the sulfur atom is targeted, leading to the formation of non-aromatic thiazole sulfoxides and, upon further oxidation, thiazole sulfones. wikipedia.orgbeilstein-journals.org A variety of oxidizing agents have been utilized for these transformations, including meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide. wikipedia.orgbeilstein-journals.org The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by adjusting the stoichiometry of the oxidant and the reaction temperature. beilstein-journals.org The resulting sulfones are particularly useful synthetic intermediates, as the sulfone group can act as a versatile leaving group for further functionalization. nih.govrsc.org

| Oxidizing Agent | Reaction Conditions | Primary Product | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Inert solvent | Thiazole N-oxide / Sulfoxide | wikipedia.org |

| Hydrogen Peroxide (H2O2) | Acetic acid, elevated temperature | Thiazole Sulfone | beilstein-journals.org |

| Hydrogen Peroxide (H2O2) / Selenium Dioxide | Methanol (B129727) | Thiazole Sulfoxide (Selective) | beilstein-journals.org |

| Hypofluorous acid (HOF) | Acetonitrile/Water | Thiazole N-oxide / Sulfoxide | wikipedia.org |

Reductive Pathways Leading to Thiazolidine Formation

The aromatic thiazole ring can be reduced to its saturated counterpart, thiazolidine. This transformation dramatically changes the geometry of the ring from planar to a more flexible, three-dimensional structure, which can be significant for applications in medicinal chemistry. The choice of reducing agent is critical, as overly harsh conditions can lead to cleavage of the thiazole ring.

Reduction of thiazolium salts, which can be formed by N-alkylation of the thiazole ring, with hydride reagents such as sodium borohydride (B1222165) is a common method for the synthesis of thiazolidines. chempedia.info However, the alkaline conditions associated with sodium borohydride can sometimes lead to side reactions. chempedia.info Catalytic hydrogenation using platinum catalysts is another effective method that generally preserves the ring structure. pharmaguideline.com In contrast, stronger reducing agents like activated Raney nickel can cause desulfuration and subsequent degradation of the thiazole ring. pharmaguideline.com

| Reducing Agent/Method | Substrate | Product | Remarks | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH4) | Thiazolium Salt | Thiazolidine | Commonly used; can yield diastereomeric mixtures. | chempedia.info |

| Catalytic Hydrogenation (e.g., Pt) | Thiazole | Thiazolidine | Maintains ring integrity. | pharmaguideline.com |

| Raney Nickel | Thiazole | Ring Cleavage Products | Causes desulfuration and degradation. | pharmaguideline.com |

Functionalization Strategies for Diverse Thiazole Derivatives

Beyond the fundamental reactions of substitution, oxidation, and reduction, a multitude of advanced functionalization strategies have been developed to synthesize a diverse library of thiazole derivatives from scaffolds like (2-chloro-1,3-thiazol-5-yl)methyl acetate (B1210297). These methods leverage the inherent reactivity of the thiazole ring and introduce new functional groups at various positions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed direct arylation allows for the introduction of aryl groups onto the thiazole ring without the need for pre-functionalization. organic-chemistry.org C-H activation is another emerging strategy that enables the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to derivatization. researchgate.net

Furthermore, the products of the reactions described in the preceding sections can serve as platforms for further diversification. For instance, a 2-amino-thiazole, formed via nucleophilic substitution, can be further reacted to build more complex heterocyclic systems. nih.gov The sulfone group, installed via oxidation of the sulfur atom, is an excellent activating group and leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of nucleophiles. nih.govrsc.org These multi-step synthetic sequences allow for the systematic modification of the thiazole scaffold to fine-tune its properties for specific applications.

| Strategy | Catalyst/Reagent | Transformation | Reference |

|---|---|---|---|

| Direct Arylation | Pd(OAc)2 | C-H bond arylation with aryl halides. | organic-chemistry.org |

| C-H Alkenylation | Ru(II) catalyst | Dehydrogenative coupling with olefins. | researchgate.net |

| SNAr on Thiazole Sulfones | Various Nucleophiles (Amines, Alcohols, Thiols) | Displacement of the sulfone group. | nih.govrsc.org |

| Cyclization Reactions | Various reagents | Formation of fused heterocyclic systems from functionalized thiazoles. | nih.gov |

Investigation of Biological Activities and Research Applications of 2 Chloro 1,3 Thiazol 5 Yl Methyl Derivatives

Antimicrobial Properties

The thiazole (B1198619) ring is a core component of many synthetic compounds with a wide range of pharmacological activities. globalresearchonline.net Derivatives containing this heterocyclic structure have been extensively studied for their ability to combat microbial infections. nih.govresearchgate.net

Antibacterial Efficacy Against Various Bacterial Strains

Thiazole derivatives, particularly those with a 2-amino group, have demonstrated notable antibacterial properties. jocpr.com Research into novel 2-aminothiazole (B372263) derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net Studies involve screening these compounds against various bacterial strains to determine their zone of inhibition and minimum inhibitory concentrations (MIC).

For instance, synthesized 2-amino thiazole derivatives have been tested against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netresearchgate.net The presence of the thiazole nucleus, with its sulfur and nitrogen atoms, is considered crucial to this biological activity. globalresearchonline.net Modifications to the substituents on the thiazole ring are a key strategy in the development of new molecules with potent antibacterial effects. globalresearchonline.net

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Bacterial Strain | Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibition observed with various 2-amino thiazole derivatives. | researchgate.net |

| Escherichia coli | Gram-negative | Inhibition observed with various 2-amino thiazole derivatives. | researchgate.netresearchgate.net |

| Bacillus subtilis | Gram-positive | Activity demonstrated by synthesized 2-aminothiazole compounds. | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Screened against in studies of novel thiazole derivatives. | researchgate.net |

Antifungal Activity Against Fungal Pathogens

The therapeutic potential of thiazole derivatives extends to combating fungal pathogens. nih.govresearchgate.net Many clinically approved drugs containing the thiazole ring exhibit a range of biological activities, including antifungal effects. globalresearchonline.net The development of new antifungal agents is critical, particularly with the rise of fungal infections in immunocompromised patients. jocpr.comnih.gov

Research has demonstrated the in-vitro antifungal activity of novel 2-aminothiazole derivatives against pathogens like Candida albicans and Aspergillus niger. researchgate.netresearchgate.net These studies are fundamental in the search for new, more potent, and selective antifungal agents to address the challenge of drug resistance. jocpr.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Fungal Pathogen | Observed Activity | Reference |

|---|---|---|

| Candida albicans | Activity demonstrated by synthesized 2-aminothiazole compounds. | researchgate.netresearchgate.net |

| Aspergillus niger | Activity demonstrated by synthesized 2-aminothiazole compounds. | researchgate.net |

| Candida glabrata | Screened against in studies of novel thiazole-based derivatives. | nih.gov |

Agrochemical Potential: Insecticidal and Pesticidal Research

The (2-chloro-1,3-thiazol-5-yl)methyl moiety is a cornerstone of the neonicotinoid class of insecticides, which are used globally to protect crops from a wide variety of insect pests. researchgate.netwikipedia.org

Role as a Constituent or Metabolite in Neonicotinoid Insecticides (e.g., Thiamethoxam, Clothianidin)

The (2-chloro-1,3-thiazol-5-yl)methyl group is an integral part of the chemical structures of the major commercial neonicotinoid insecticides Thiamethoxam and Clothianidin. wikipedia.orgkorseaj.orghawaii.govbcpcpesticidecompendium.org These compounds function as agonists at the insect nicotinic acetylcholine (B1216132) receptor (nAChR), leading to overstimulation of the central nervous system, paralysis, and death of the insect. researchgate.netsigmaaldrich.com Their selectivity for insect nAChRs over mammalian receptors confers a higher degree of safety for mammals. sigmaaldrich.com

Thiamethoxam itself can act as a pro-insecticide, as it is metabolized in both insects and plants to form Clothianidin, which is also a potent insecticide. nih.gov The metabolism of these neonicotinoids involves various enzymatic pathways. acs.org For example, Clothianidin can degrade into several metabolites, including N-(2-chlorothiazol-5-ylmethyl)-N-methylurea (TZMU) and N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG). agropages.comnih.gov Aerobic degradation of Clothianidin by bacteria like Pseudomonas stutzeri can also yield metabolites containing the core thiazole structure, such as 2-chloro-5-methyl thiazole. nih.gov

Anticancer and Antitumor Research Endeavors

The thiazole nucleus is a recurring motif in a multitude of compounds investigated for anticancer activity. nih.govresearchgate.net Its presence in potent antineoplastic agents like Tiazofurin has spurred the synthesis and evaluation of new thiazole derivatives as potential cancer therapies. globalresearchonline.netjpionline.org

Research has focused on synthesizing novel series of thiazole derivatives and screening them for cytotoxic activity against various human tumor cell lines. nih.govtandfonline.com These studies have identified compounds with promising antiproliferative effects against cell lines derived from breast, colon, liver, and cervical cancers, among others. tandfonline.commdpi.com For example, specific 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.comresearchgate.net The mechanism of action for some of these active compounds involves the induction of apoptosis (programmed cell death) in cancer cells. tandfonline.com The versatility of the thiazole scaffold allows for structural modifications to enhance specificity for tumor cells while aiming for lower toxicity to healthy cells. nih.gov

Table 3: Anticancer Activity of Selected Thiazole Derivatives

| Cancer Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Inhibitory effects observed with newly synthesized thiazole derivatives. | tandfonline.commdpi.com |

| HepG2 | Liver Cancer | Antiproliferative activity demonstrated by novel thiazole derivatives. | mdpi.com |

| Hela | Cervical Cancer | Cytotoxic activity exhibited by a series of 4-methyl-thiazole derivatives. | tandfonline.com |

| HT-29 | Colorectal Cancer | Cytotoxic activity exhibited by a series of 4-methyl-thiazole derivatives. | tandfonline.com |

| A-549 | Lung Cancer | Screened against in studies of thiazole-5-carboxamide derivatives. | mdpi.comresearchgate.net |

Other Noteworthy Biological Activities of Thiazole Derivatives

The thiazole ring is a core structure in numerous biologically active compounds, leading to extensive research into its derivatives for various therapeutic applications. nih.govnih.gov Beyond their well-known uses, thiazole derivatives exhibit a wide spectrum of pharmacological effects, including antiviral, antidiabetic, anti-inflammatory, antioxidant, antihypertensive, and hepatoprotective activities. nih.gov

Thiazole derivatives have demonstrated significant potential as antiviral agents, with activity against a broad range of viruses. nih.govjchemrev.com Research has identified compounds effective against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV and HCV), and human immunodeficiency viruses (HIV). nih.govresearchgate.net For instance, the well-known antiviral drug Ritonavir, used in the treatment of HIV/AIDS, contains a thiazole moiety and functions as a protease inhibitor. jchemrev.com

Specific synthetic derivatives have shown promising results in preclinical studies. A compound featuring a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain, comparable to established drugs like oseltamivir (B103847) and amantadine (B194251). nih.gov Other research has highlighted imidazo[2,1-b]thiazole (B1210989) derivatives as potential agents against feline corona and feline herpes viruses. jchemrev.com Studies have also identified thiazole compounds with moderate activity against Coxsackie Virus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and HIV-1. researchgate.net

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Derivative Class | Target Virus(es) | Reported Activity |

|---|---|---|

| Thiazole with 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Activity comparable to oseltamivir and amantadine nih.gov |

| Imidazo[2,1-b]thiazole derivatives | Feline coronavirus, Feline herpes virus | Antiviral activity demonstrated in CRFK cell cultures jchemrev.com |

| Oxindole/Thiazole/Triazole hybrids | Coxsackie Virus B2 (CVB-2), HIV-1, Bovine Viral Diarrhea Virus (BVDV) | Moderate activity with EC50 values ranging from >16 to >59 μM researchgate.net |

| Ritonavir | Human Immunodeficiency Virus (HIV) | Protease inhibitor used in HIV/AIDS treatment jchemrev.com |

| Sulfathiazole | Various viruses | General antiviral properties noted jchemrev.com |

The thiazole scaffold is a key component in several antidiabetic agents, most notably the thiazolidinedione (TZD) class of drugs, which includes Pioglitazone and Rosiglitazone. nih.gov These compounds primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. However, the antidiabetic potential of thiazole derivatives extends beyond this mechanism. ijpsjournal.com

Researchers have developed novel thiazole derivatives that target other key enzymes involved in glucose metabolism. ijpsjournal.com For example, imidazopyridine-based thiazole compounds have shown promise as inhibitors of the α-glucosidase enzyme, which would help manage diabetes by inhibiting carbohydrate absorption. ijpsjournal.com Similarly, xanthene-based thiazole derivatives have demonstrated superior inhibitory potential against both α-amylase and α-glycosidase, with some compounds exhibiting IC50 values in the nanomolar range. ijpsjournal.com Other studies on novel thiazolidinedione derivatives found they exhibited significant inhibition of α-amylase, α-glucosidase, and aldose reductase. ijpsjournal.com Furthermore, certain 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives have demonstrated good antihyperglycemic and antioxidant effects. rjptonline.org Some hydrazine-thiazole derivatives have also been noted for their antioxidant properties in the context of diabetes, potentially offering a protective role for the liver and kidneys. scielo.brscielo.br

Table 2: Antidiabetic Mechanisms of Various Thiazole Derivatives

| Derivative Class | Mechanism of Action | Target Enzyme/Receptor |

|---|---|---|

| Thiazolidinediones (e.g., Pioglitazone) | Insulin Sensitizer | PPARγ Agonist nih.gov |

| Imidazopyridine-based Thiazoles | Carbohydrate Absorption Inhibition | α-Glucosidase ijpsjournal.com |

| Xanthene-based Thiazoles | Carbohydrate Digestion Inhibition | α-Amylase, α-Glycosidase ijpsjournal.com |

| Novel Thiazolidinediones | Multiple Enzyme Inhibition | α-Amylase, α-Glucosidase, Aldose Reductase ijpsjournal.com |

| Hydrazine-thiazole derivatives | Antioxidant Activity | Not specified scielo.brscielo.br |

Thiazole and thiazolidinone derivatives are recognized for their significant potential as anti-inflammatory agents. benthamscience.comresearchgate.net Their mechanism often involves the inhibition of various inflammatory mediators and the factors that catalyze their synthesis. benthamscience.comresearchgate.net Some nitro-substituted thiazole derivatives have demonstrated notable reductions in paw volume in both carrageenan and formalin-induced edema models in rats. wisdomlib.org

In addition to their anti-inflammatory effects, many thiazole derivatives possess antioxidant properties that help mitigate oxidative stress, a condition often linked to inflammation. benthamscience.comresearchgate.net A study of newly synthesized thiazole derivatives found that specific compounds, (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine (A1) and N-[4-(3-methoxyphenyl) thiazole-2-yl]-4-nitrobenzamide (A2), were potent scavengers of free radicals, including those from DPPH, nitric oxide, and lipid peroxides. ijastnet.com Similarly, novel aminothiazole compounds with various phenyl substituents have demonstrated antioxidant activity through DPPH, reducing power, and FRAP (Ferric Reducing Antioxidant Power) methods. nih.gov The antioxidant activity of some thiazolyl-carbonyl-thiosemicarbazides is thought to be linked to their ability to reduce nitric oxide (NO) synthesis by inhibiting the inducible nitric oxide synthase (iNOS) enzyme. nih.gov

Table 3: Antioxidant Activity of Selected Thiazole Derivatives

| Derivative | Antioxidant Assay | Result |

|---|---|---|

| (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine (A1) | Hydrogen Peroxide Scavenging | IC50: 22±0.08 µg/ml ijastnet.com |

| N-[4-(3-methoxyphenyl) thiazole-2-yl]-4-nitrobenzamide (A2) | Hydrogen Peroxide Scavenging | IC50: 25±0.32 µg/ml ijastnet.com |

| Hydrazine-thiazole HT-NO2 | DPPH Radical Scavenging | IC50: 139.2 µM scielo.br |

| Aminothiazoles with phenyl substituents | DPPH, Reducing Power, FRAP | Demonstrated antioxidant activity nih.gov |

The therapeutic potential of thiazole derivatives also extends to cardiovascular conditions, particularly hypertension. nih.gov Several classes of these compounds have been investigated for their ability to lower blood pressure through various mechanisms.

One area of research has focused on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which have been found to possess vasodilator activity, a key mechanism for reducing blood pressure. acs.org Another study synthesized a series of 1-(2-thiazolyl)-3, 5-disubstituted-2-pyrazolines and found that several compounds exhibited significant antihypertensive activity in animal models when compared to the drug clonidine. nih.gov Additionally, thiazole derivatives that incorporate a pyrazole (B372694) moiety have been shown to exhibit good antihypertensive α-blocking activity with low toxicity. researchgate.net While the thiazole scaffold is associated with a wide range of biological activities, specific research detailing the hepatoprotective effects of (2-Chloro-1,3-thiazol-5-yl)methyl derivatives is less prominent in the reviewed literature.

Table 4: Antihypertensive Mechanisms of Thiazole Derivatives

| Derivative Class | Proposed Mechanism |

|---|---|

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Vasodilator Activity acs.org |

| 1-(2-Thiazolyl)-3, 5-disubstituted-2-pyrazolines | Antihypertensive Activity (mechanism not specified) nih.gov |

| Thiazole derivatives with a pyrazole moiety | α-Blocking Activity researchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro 1,3 Thiazol 5 Yl Methyl Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring and Side Chains on Biological Potency

The biological potency of thiazole derivatives is significantly influenced by the nature and position of substituents on both the thiazole ring and its associated side chains. nih.gov Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to substantial changes in activity. The reactivity of the thiazole ring is affected by the addition of various substituents at the C-2, C-4, and C-5 positions. globalresearchonline.net For instance, the introduction of an electron-donating group like a methyl group can enhance the basicity and nucleophilicity of the ring, while a potent electron-withdrawing group, such as a nitro group, has the opposite effect. globalresearchonline.net

Research on various thiazole derivatives has demonstrated the critical role of specific substitutions:

Substituents on Attached Phenyl Rings: The presence and position of groups on a phenyl ring attached to the thiazole core are often crucial for activity. nih.gov In one study, a bromo substituent on the phenyl ring of a thiazole moiety was linked to enhanced antihyperglycemic effects. nih.gov Another analysis showed that compounds with a 3-bromo group on the benzene (B151609) ring exhibited better inhibitory activity. nih.gov

Alkyl and Lipophilic Groups: The nature of alkyl groups can modulate activity. For example, replacing a butyl substituent with a more lipophilic cyclohexyl group led to a four-fold increase in activity in one series of compounds. nih.gov

Position-Specific Effects on the Thiazole Ring: The position of a substituent on the thiazole ring itself is a key determinant of its biological effect. A study on thiazole derivatives designed as antimigration agents found that a methyl substitution at the 5-position of the thiazole ring resulted in a nearly complete loss of activity. acs.org

N-Alkylation: The location of N-alkylation can differentiate between cytotoxicity and desired biological activity. acs.org In a series of antimigration compounds, alkyl substitution at the thiazole nitrogen led to significant cytotoxicity, whereas substitution on the amide nitrogen abrogated most of the cytotoxicity while retaining strong antimigration activity. acs.org

The following table summarizes the impact of N-alkylation and C5-substitution on the antimigration activity of certain N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide derivatives. acs.org

| Compound | Substitution on Thiazole Ring | Substitution on Amide Nitrogen | IC50 (µM) for Antimigration Activity |

| 14h | 5-methyl | H | >25 |

| 15h | N-methyl, 5-methyl | H | 1.15 |

| 14k | H | H | >25 |

| 16g | H | Methyl | 0.312 |

This data illustrates that while a C5-methyl group (14h) is detrimental to activity, subsequent N-methylation (15h) can recover some potency. acs.org More strikingly, moving the methyl group from the thiazole ring to the amide nitrogen (16g vs 14k) can increase potency by nearly 100-fold. acs.org

Comparative Analysis of the Target Compound with Structurally Related Thiazole Derivatives

(2-Chloro-1,3-thiazol-5-yl)methyl acetate (B1210297) features a chloro group at the 2-position and a methyl acetate group attached via a methylene (B1212753) bridge at the 5-position. The biological profile of this molecule can be understood by comparing it to structurally related compounds where these key positions are modified.

The 2-chloro-5-chloromethyl-1,3-thiazole, a closely related structure, is a known and important intermediate in the manufacturing of agrochemicals. nih.gov This suggests that the 2-chloro-5-methyl scaffold is valuable for developing biologically active agents in agriculture. The thiazole ring in this precursor is planar. nih.gov

The nature of the substituent at the 2-position significantly dictates the compound's properties. While the target compound has a chloro group, many biologically active thiazoles feature a 2-amino group, which is a common moiety in numerous approved drugs, including antibiotics. researchgate.net Other derivatives feature aryl groups at this position. ijper.org The electronegativity and size of the substituent at C-2 influence the electronic properties and steric profile of the molecule, affecting its interaction with biological targets.

The side chain at the 5-position is equally critical. In the target compound, this is a methyl acetate group. As noted previously, SAR studies have shown that substituting this position can have dramatic effects. For example, in a different series of thiazole derivatives, the introduction of a simple methyl group at the C-5 position led to a near-total loss of antimigration activity. acs.org This highlights the sensitivity of the 5-position to substitution and suggests that the size, polarity, and chemical nature of the side chain are finely tuned to achieve a specific biological effect. The (2-Chloro-1,3-thiazol-5-yl)methyl group is also found in intermediates used to prepare pesticides, indicating the importance of this specific arrangement for insecticidal activity. nih.gov

Principles of Rational Drug Design and Agrochemical Development Utilizing the Thiazole Scaffold

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry and agrochemical design. researchgate.netresearchgate.net This is due to its presence in a wide array of natural and synthetic molecules with diverse and potent biological activities, including applications as insecticides. researchgate.netresearchgate.net The aromatic nature of the thiazole ring, with its delocalized pi-electrons, provides a stable core that can be readily functionalized. globalresearchonline.netnih.gov

Key principles in the rational design of thiazole-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: The thiazole ring can serve as a bioisostere for other aromatic or heterocyclic rings in known active molecules, allowing designers to modify properties like solubility, metabolism, and target affinity while maintaining the core binding interactions.

Modulation of Physicochemical Properties: Substituents are strategically added to the thiazole core to fine-tune physicochemical parameters. globalresearchonline.net As mentioned, electron-donating and electron-withdrawing groups can alter the electronic character of the ring, which influences its ability to participate in interactions like hydrogen bonding or pi-stacking with a biological target. globalresearchonline.netnih.gov

Pharmacophore Merging: This strategy involves combining the thiazole scaffold with other known pharmacophoric fragments to create hybrid molecules with potentially enhanced efficacy or novel mechanisms of action. nih.gov For example, incorporating an amide functional group, known for its hydrogen bonding capability, with a thiazole ring can create potent inhibitors for specific biological targets. nih.gov

Structure-Based Design: When the three-dimensional structure of a target protein (e.g., an enzyme or receptor) is known, the thiazole scaffold can be used as a foundation to design molecules that fit precisely into the active site. The electron-rich nature of thiazole and its derivatives can facilitate favorable hydrogen bonding with target proteins. nih.gov

The versatility of the thiazole ring allows for the creation of large combinatorial libraries of compounds, which can be screened to identify lead molecules for drug discovery and agrochemical development. globalresearchonline.netresearchgate.net

Application of Computational Chemistry and Molecular Modeling in SAR Prediction and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug and agrochemical design, enabling the prediction and optimization of the SAR for thiazole derivatives before their synthesis. nih.govrsc.org These methods reduce the time and cost associated with developing new active compounds. nih.gov

The application of these computational techniques follows a general workflow:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govlaccei.org For a series of thiazole derivatives, various molecular descriptors (representing properties like size, shape, and electronic features) are calculated. laccei.org A statistical model, such as Multiple Linear Regression (MLR), is then generated to correlate these descriptors with observed biological activity (e.g., IC50 values). laccei.org This model can then be used to predict the activity of new, unsynthesized thiazole analogues. nih.govlaccei.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govrsc.org For thiazole derivatives, docking studies can elucidate how different substituents interact with amino acid residues in the target's active site. rsc.orgnih.gov This provides crucial insights into the structural basis of activity and helps explain SAR observations. For instance, docking can confirm strong binding interactions within a target's active site and guide the design of new derivatives with improved affinity. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-target complex over time. nih.gov These simulations provide a more dynamic picture of the binding interactions and can help confirm the stability of complexes identified through docking. nih.gov

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of candidate molecules. rsc.org This early-stage screening helps to eliminate compounds with unfavorable pharmacokinetic properties or potential toxicity, focusing synthetic efforts on the most promising candidates. rsc.orgresearchgate.net

By integrating these computational approaches, researchers can rationally design novel thiazole derivatives, prioritize them for synthesis, and optimize their biological potency and drug-like properties. rsc.orgnih.gov

Analytical and Spectroscopic Characterization Techniques for 2 Chloro 1,3 Thiazol 5 Yl Methyl Compounds

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For (2-Chloro-1,3-thiazol-5-yl)methyl acetate (B1210297), the expected NMR spectra would show distinct signals corresponding to each part of the molecule: the thiazole (B1198619) ring, the methylene (B1212753) bridge, and the acetate group.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, displaying three key signals:

A singlet for the lone proton on the thiazole ring (H-4), anticipated in the aromatic region.

A singlet for the two protons of the methylene (-CH₂-) bridge, which connects the thiazole ring to the acetate group.

A singlet for the three protons of the methyl (-CH₃) group of the acetate moiety.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals would confirm the presence of the chlorinated thiazole ring and the ester functionality. nih.gov

The following table summarizes the predicted chemical shifts (δ) in ppm for (2-Chloro-1,3-thiazol-5-yl)methyl acetate, typically recorded in a solvent like CDCl₃.

Predicted NMR Data for this compound

| Atom | Spectroscopy | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| Thiazole-H | ¹H NMR | ~7.5 - 7.8 | Singlet, aromatic proton |

| Methylene (-CH₂-) | ¹H NMR | ~5.2 - 5.4 | Singlet, methylene protons |

| Acetate (-CH₃) | ¹H NMR | ~2.1 | Singlet, methyl protons |

| C=O (Ester) | ¹³C NMR | ~170 | Carbonyl carbon |

| C-2 (Thiazole) | ¹³C NMR | ~150 - 155 | Carbon attached to Cl and N |

| C-4 (Thiazole) | ¹³C NMR | ~140 - 145 | Protonated carbon on the ring |

| C-5 (Thiazole) | ¹³C NMR | ~130 - 135 | Carbon attached to the CH₂ group |

| Methylene (-CH₂-) | ¹³C NMR | ~60 - 65 | Methylene carbon |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. nih.gov

Key expected vibrational frequencies include:

A strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration.

Absorptions corresponding to the C-O stretching of the ester group.

Vibrations associated with the C=N and C=C bonds within the thiazole ring.

A peak indicating the presence of the C-Cl bond.

Signals from C-H stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1200 - 1250 |

| Thiazole Ring (C=N, C=C) | Stretch | 1500 - 1600 |

| C-H (sp³ and sp²) | Stretch | 2950 - 3100 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. asianpubs.org

For this compound (C₆H₆ClNO₂S), the high-resolution mass spectrum (HRMS) would confirm the elemental formula. The electron impact (EI) mass spectrum would be expected to show:

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, this peak will be accompanied by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragment ions resulting from the cleavage of the parent molecule. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. libretexts.orgzsmu.edu.ua A prominent fragment would be expected from the loss of the acetate moiety. Further fragmentation of the (2-chloro-1,3-thiazol-5-yl)methyl cation could also be observed. researchgate.net

X-ray Crystallography for Absolute Structure and Conformational Elucidation

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to map the precise positions of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

While the specific crystal structure for this compound is not detailed, extensive studies on closely related compounds, such as 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one and Ethyl 1-[(2-chloro-1,3-thia-zol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate, provide valuable insights. nih.govresearchgate.net These studies confirm the planarity of the 2-chloro-1,3-thiazole ring and detail how the methyl substituent orients itself relative to this ring. researchgate.net Analysis of crystal packing often reveals intermolecular forces, such as C-H···O hydrogen bonds or π-π stacking interactions, which stabilize the crystal structure. nih.gov

The table below presents crystallographic data for a closely related precursor, 2-Chloro-5-chloromethyl-1,3-thiazole, which illustrates the type of precise structural information obtained from this technique. researchgate.net

Crystallographic Data for 2-Chloro-5-chloromethyl-1,3-thiazole researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₃Cl₂NS |

| Formula Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (º) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. wikipedia.orgvelp.com This method provides the empirical formula of the substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. measurlabs.com For a synthesized compound, a close agreement between the experimentally found values and the calculated values (typically within ±0.4%) is required to verify its elemental composition and purity. wikipedia.org

For this compound, with the molecular formula C₆H₆ClNO₂S, the theoretical elemental composition is calculated as follows.

Theoretical Elemental Composition of C₆H₆ClNO₂S

| Element | Symbol | Atomic Mass | Quantity | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 37.60 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.16 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.50 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.31 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.70 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.74 |

| Total | | | | 191.632 | 100.00 |

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose. orientjchem.org

In the context of synthesizing and purifying this compound, TLC would be used to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the purity of the final product. The compound is spotted on a TLC plate coated with a stationary phase, typically silica (B1680970) gel 60 F254. nih.gov The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents. For thiazole derivatives, common mobile phases include mixtures of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate or acetone. orientjchem.orgakjournals.com After development, the spots are visualized, often under UV light, and the retardation factor (Rƒ) is calculated. A pure compound should ideally show a single spot on the TLC plate.

Future Research Directions and Unanswered Questions Regarding 2 Chloro 1,3 Thiazol 5 Yl Methyl Acetate and Its Derivatives

Exploration of Novel or Optimized Synthetic Pathways for the Compound

The current synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl acetate (B1210297) and its precursors, such as 2-chloro-5-chloromethyl-1,3-thiazole, often involves multi-step processes that may use hazardous reagents. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: There is a growing need to replace traditional organic solvents and harsh reagents with greener alternatives. Research into using aqueous media, biocatalysts, or reusable catalysts like silica-supported tungstosilicic acid for thiazole (B1198619) synthesis is a promising direction. mdpi.comnih.govufms.br The development of one-pot, multi-component reactions, which reduce waste and improve efficiency, is a significant goal for synthesizing thiazole derivatives. mdpi.com

Process Optimization and Flow Chemistry: Optimizing existing synthetic routes by carefully studying reaction parameters such as temperature, catalysts, and feed amounts can significantly increase yield and reduce by-products. rsc.org The adoption of novel technologies like photo-induced reactions could dramatically shorten reaction times and reduce energy consumption. rsc.org Implementing continuous flow chemistry could offer better control over reaction conditions, improve safety, and facilitate easier scale-up.

Unanswered questions that future research should address include:

Can a catalytic, single-step synthesis for 2-chloro-5-chloromethyl-thiazole be developed from basic feedstocks?

What are the most effective and reusable catalysts for the key reaction steps that are also economically viable for industrial-scale production?

How can microreactor technology be applied to improve the safety and efficiency of potentially hazardous steps, such as chlorination? google.com

Deeper Investigation into Underexplored Biological Activities and Target Identification

The thiazole ring is a well-known "pharmacophore," a structural unit present in numerous biologically active compounds and FDA-approved drugs. globalresearchonline.netnih.govnih.gov While derivatives of (2-Chloro-1,3-thiazol-5-yl)methyl acetate are primarily associated with insecticidal activity, the core structure may possess other, currently underexplored, biological activities.

Future research should focus on:

Broad-Spectrum Biological Screening: Synthesizing a library of derivatives and screening them against a wide range of biological targets could uncover new therapeutic applications. The thiazole scaffold is known to exhibit activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. globalresearchonline.netnih.govnih.govrsc.orgmdpi.com

Target Identification: For any newly discovered biological activities, identifying the specific molecular target is crucial for understanding the mechanism of action and for further drug development. nih.gov Modern target identification techniques include genetic approaches like mutagenesis and biochemical methods such as affinity-based pull-down assays, which use a modified version of the small molecule to isolate its binding partners from cell lysates. nih.gov For instance, studies on other thiazole derivatives have successfully identified enzymes like COX-1 as the primary target for their anti-inflammatory effects. mdpi.com

Structure-Activity Relationship (SAR) Studies: Once a new activity is identified, systematic modification of the derivative's structure can help elucidate the relationship between its chemical features and its biological potency. This provides critical information for designing more effective compounds. mdpi.comnih.gov

| Potential Biological Activity | Known Thiazole Derivative Examples | Therapeutic Area |

| Antibacterial | Cefiderocol | Infectious Diseases nih.gov |

| Anticancer | Dasatinib, Alpelisib | Oncology globalresearchonline.netnih.gov |

| Antiviral | Ritonavir | Infectious Diseases (HIV) globalresearchonline.net |

| Antifungal | Ravuconazole, Ethaboxam | Infectious Diseases globalresearchonline.netresearchgate.net |

| Anti-inflammatory | Meloxicam, Fanetizole | Inflammation, Pain globalresearchonline.net |

| Nematicidal | Fluensulfone | Agriculture researchgate.net |

Development of Environmentally Sustainable Applications

The widespread use of neonicotinoid insecticides, the ultimate products of this compound, has raised significant environmental concerns, particularly regarding their impact on non-target organisms like pollinators. researchgate.netnih.gov This has driven a demand for more sustainable pest control solutions.

Future research in this area should prioritize:

Designing for Biodegradability: Modifying the chemical structure of the final active ingredients to enhance their degradation in soil and water could reduce their environmental persistence and long-term impact.

Increasing Target Selectivity: Research efforts should be directed toward creating derivatives that are highly toxic to specific pest insects but have minimal activity against beneficial insects, vertebrates, and other non-target species. This involves a deeper understanding of the subtle structural differences between the target receptors in different species.

Integration into Pest Management (IPM) Programs: Developing new compounds that are compatible with IPM strategies is essential. marketreportanalytics.com24chemicalresearch.com This includes creating insecticides that are less harmful to the natural predators of pests, thereby supporting a more balanced and sustainable agroecosystem. researchgate.net The search for "green pesticides" based on thiazole and isothiazole (B42339) chemistry is an active area of research, aiming to create compounds with low toxicity and high efficacy. nih.govacs.org

Key questions for future investigation include:

Which structural modifications to the thiazole moiety or its side chains can render the resulting pesticide more susceptible to microbial or environmental degradation?

What new applications, beyond traditional crop protection, could be found for these compounds, such as in public health for vector control, with a more favorable environmental profile?

Advanced Structure-Based Design for Enhanced Specificity and Efficacy

To overcome challenges like insect resistance and off-target effects, a rational, structure-based approach to designing new molecules is essential. This strategy relies on understanding the three-dimensional structure of the biological target, such as the insect nicotinic acetylcholine (B1216132) receptor (nAChR), to design molecules that bind with high affinity and specificity.

Future research directions include:

High-Resolution Structural Biology: Obtaining high-resolution crystal structures of the target receptor from various pest and non-target species is a critical first step. This allows for a detailed comparison of the binding sites.

Computational and Molecular Docking: Using the receptor's structure, computational docking studies can predict how different synthesized or virtual compounds will bind. researchgate.netnih.gov This allows researchers to prioritize the synthesis of molecules that are most likely to be active and selective, saving time and resources.

Designing for Resistance Breaking: As pests develop resistance, the structure of their target proteins may change. Structure-based design can be used to create novel derivatives that can effectively bind to these mutated receptors, providing a solution to overcome existing resistance mechanisms.

| Design Stage | Technique/Approach | Objective |

| 1. Target Elucidation | X-ray Crystallography, Cryo-EM | Obtain high-resolution 3D structure of the target protein (e.g., nAChR). |

| 2. In Silico Screening | Molecular Docking | Predict binding affinity and orientation of virtual compounds in the target's active site. nih.gov |

| 3. Lead Optimization | Structure-Activity Relationship (SAR) | Synthesize and test analogs to improve potency and selectivity based on structural insights. |

| 4. Resistance Analysis | Mutational Analysis & Docking | Design molecules that can bind effectively to mutated, resistant forms of the target protein. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chloro-1,3-thiazol-5-yl)methyl acetate, and what intermediates are critical for its preparation?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. A key intermediate is 2-chloro-5-chloromethyl-1,3-thiazole (CAS: 656-53-1), which undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization requires strict control of reaction temperature (0–5°C for exothermic steps) and anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the acetate methyl group at ~2.1 ppm (¹H) and 20–22 ppm (¹³C), and thiazole protons at 7.2–7.5 ppm (¹H) .

- IR Spectroscopy : Look for ester C=O stretching at 1740–1720 cm⁻¹ and C-Cl absorption at 750–650 cm⁻¹ .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 206.0 (calculated) and fragment ions at m/z 164 (loss of acetyl group) confirm structural integrity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols:

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; monitor decomposition via HPLC .

- Hydrolytic Stability : Expose to buffers (pH 3, 7, 9) at 25°C; quantify residual compound using UV-Vis at λ ≈ 260 nm (thiazole absorption) .

- Light Sensitivity : Conduct ICH Q1B photostability testing with UV/visible light (1.2 million lux·hr) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals a monoclinic lattice (e.g., space group P1) with key parameters: a = 8.5 Å, b = 9.1 Å, c = 10.9 Å, and dihedral angles ~70° between the thiazole and acetate groups . Refinement using SHELXL-2018 (full-matrix least-squares on F²) identifies intramolecular N–H···O hydrogen bonds (2.1–2.3 Å) and Cl···O halogen interactions (3.02 Å) critical for crystal packing .

Q. What computational strategies predict the compound’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with nAChR homology models (PDB: 2BG9). Prioritize the thiazole ring’s electrostatic complementarity to receptor subsites .

- MD Simulations : Run 100-ns trajectories in GROMACS; analyze binding free energy (MM-PBSA) and ligand-receptor hydrogen bond persistence .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CH₃) with insecticidal activity (LC₅₀) using partial least-squares regression .

Q. How do microbial biotransformation pathways degrade this compound in soil ecosystems?

- Methodological Answer :

- Metabolite Profiling : Incubate with Pseudomonas spp. (OD₆₀₀ = 0.5) in minimal medium; extract metabolites with ethyl acetate and identify via LC-QTOF-MS. Major pathways include ester hydrolysis (to (2-chlorothiazolyl)methanol) and nitro-reduction .

- Enzyme Assays : Purify esterases via ammonium sulfate precipitation; measure activity using p-nitrophenyl acetate as a substrate .

Q. What structural features explain its resistance profile in pest populations compared to clothianidin?

- Methodological Answer : Resistance is linked to cytochrome P450-mediated detoxification. Comparative studies involve:

- Synergist Assays : Co-apply piperonyl butoxide (PBO) with the compound; calculate resistance ratios (RR₅₀) in Aphis gossypii .

- Mutagenesis : Clone CYP6CM1 variants into Sf9 cells; measure imidacloprid vs. thiazolyl acetate oxidation rates .

- Crystal Structure Overlays : Superpose ligand-bound nAChR models to identify steric clashes from 2-chloro vs. 2-nitro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.